1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of both fluorine and chlorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 1-fluoro-2-trifluoromethoxy-1,1,2-trichloroethane with fluorinating agents. The reaction conditions often include dehydrochlorination and fluorination processes, where chlorine atoms are substituted by fluorine through an elimination-addition mechanism . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Fluorination: The compound can be further fluorinated under specific conditions to introduce additional fluorine atoms.
Common reagents used in these reactions include fluorinating agents, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The pathways involved in its reactions typically include elimination-addition mechanisms, where the substitution of chlorine atoms by fluorine occurs .
Comparison with Similar Compounds
Similar compounds to 1-Fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene include:
1-Fluoro-2-(trifluoromethoxy)benzene: Lacks the trichloromethoxy group but shares the trifluoromethyl and fluoro substituents.
1-Fluoro-2-methoxy-3-(trifluoromethyl)benzene: Contains a methoxy group instead of a trichloromethoxy group.
The uniqueness of this compound lies in its combination of fluorine and chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-fluoro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-6-3-4(7(13,14)15)1-2-5(6)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGBDELOATWQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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